![molecular formula C9H8BrNO4 B1418664 Ethyl 5-bromo-2-nitrobenzoate CAS No. 857895-53-5](/img/structure/B1418664.png)
Ethyl 5-bromo-2-nitrobenzoate
Overview
Description
Ethyl 5-bromo-2-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The compound is used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-2-nitrobenzoate can be achieved through several methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another method involves nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product . These steps are simple and reproducible on a gram scale .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-2-nitrobenzoate consists of an ethyl group (C2H5) attached to a benzoate group (C6H4CO2) which is further substituted with a bromo group at the 5th position and a nitro group at the 2nd position . The InChI code for this compound is 1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 .Chemical Reactions Analysis
Ethyl 5-bromo-2-nitrobenzoate can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions at the benzylic position . The nitro group can also be reduced to an amine group, and the bromine can participate in bromination reactions .Scientific Research Applications
C9H8BrNO4 C_9H_8BrNO_4 C9H8BrNO4
and a molecular weight of 274.07 g/mol . Below is a comprehensive analysis of its applications in scientific research, detailed across six distinct fields:Organic Synthesis
Ethyl 5-bromo-2-nitrobenzoate is utilized in organic synthesis, particularly in the preparation of various aromatic compounds. It serves as a precursor in the synthesis of m-bromoaniline through a multistep process involving nitration, reduction, and bromination . This compound’s ability to introduce bromo and nitro groups into aromatic rings makes it valuable for constructing complex molecules.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-nitrobenzoate is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the palladium (II) complexes involved in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s bromine and nitro groups play crucial roles in this process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by Ethyl 5-bromo-2-nitrobenzoate . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of two different organic groups .
Pharmacokinetics
Its stability, reactivity, and solubility can impact its bioavailability in the reaction environment .
Result of Action
The result of the action of Ethyl 5-bromo-2-nitrobenzoate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .
properties
IUPAC Name |
ethyl 5-bromo-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUKXBWMOBHXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657872 | |
Record name | Ethyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-nitrobenzoate | |
CAS RN |
857895-53-5 | |
Record name | Ethyl 5-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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